![molecular formula C9H8N4O2 B13469517 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 2919945-78-9](/img/structure/B13469517.png)
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylhydrazine with ethyl acetoacetate, followed by cyclization with formic acid to yield the desired triazole compound . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, involving steps such as recrystallization and purification using chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can interact with metal ions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the methyl group at the 5-position.
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole: Lacks the carboxylic acid group.
Uniqueness
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets and enhances its potential as a versatile compound in various applications .
Biological Activity
5-Methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anti-inflammatory and antimalarial properties, as well as its potential applications in drug development.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C8H8N4O2 |
Molecular Weight | 160.18 g/mol |
CAS Number | 25433-36-7 |
Structure | Structure |
Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits potent anti-inflammatory properties. The compound's effectiveness was evaluated using an egg albumin denaturation assay, which measures the ability of a substance to inhibit protein denaturation—a process linked to inflammation.
- Inhibition Rate : The compound showed a maximum inhibition rate of 71.1% at a concentration of 1000 µg/mL , compared to 81.3% for Aspirin, a standard anti-inflammatory drug .
Antimalarial Activity
The antimalarial effects of this compound were assessed against the Plasmodium falciparum strain (3D7), revealing an IC50 value of 176 µM . This indicates moderate activity against malaria parasites, suggesting potential for further development as an antimalarial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Modifications to the triazole ring and the pyridine moiety can significantly influence activity.
- Substituents : Variations in substituents on the triazole and pyridine rings can enhance anti-inflammatory and antimalarial activities.
- Linkers : The presence of different linkers has been shown to affect the bioavailability and activity profile of similar compounds.
Case Studies and Research Findings
Several research studies have explored the biological activities of triazole derivatives similar to this compound:
- Study on Anti-inflammatory Effects : A study highlighted that modified triazoles linked with carboxamides exhibited anti-inflammatory properties comparable to indomethacin, a potent anti-inflammatory drug .
- Antimalarial Screening : Another research indicated that triazole derivatives could be effective against various strains of malaria, emphasizing the need for further pharmacological evaluation .
Properties
CAS No. |
2919945-78-9 |
---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
5-methyl-1-pyridin-2-yl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-6-11-8(9(14)15)12-13(6)7-4-2-3-5-10-7/h2-5H,1H3,(H,14,15) |
InChI Key |
VORGFRCOWGELHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=N2)C(=O)O |
Origin of Product |
United States |
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